N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thiol acetamide class, characterized by a pyridine-substituted triazole core linked to an N-tert-butyl acetamide group. Its molecular formula is C₁₃H₁₈N₆OS (MW: 306.39 g/mol), with a purity of 95% .
Properties
Molecular Formula |
C15H21N5OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H21N5OS/c1-5-20-13(11-8-6-7-9-16-11)18-19-14(20)22-10-12(21)17-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21) |
InChI Key |
AOSQLVUBXDEHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)(C)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Biological Activity
N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H31N5O2S and a molecular weight of 417.6 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities, particularly in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety allows for the modulation of enzyme activity and receptor interactions, which can influence multiple biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Binding: It can bind to receptors that play critical roles in cellular signaling, affecting processes like cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 3.12 μg/mL |
| Triazole Derivative B | Escherichia coli | 12.5 μg/mL |
These findings suggest that this compound may possess similar antimicrobial properties.
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer activity through various mechanisms, including the inhibition of cell growth and induction of apoptosis in cancer cells. For example:
-
In Vitro Studies: Compounds similar to N-tert-butyl derivatives have shown IC50 values indicating potent anticancer activity against human colon cancer cell lines.
- Example: Compound X showed an IC50 value of 4.36 μM compared to doxorubicin's potency.
- Mechanism Insights: Molecular docking studies suggest that these compounds may inhibit tyrosine kinases involved in cancer progression.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that while some compounds were less effective than rifampicin, certain derivatives demonstrated promising inhibition rates.
Case Study 2: Anticancer Efficacy
In another investigation focused on human cancer cell lines, several synthesized triazole derivatives were screened for their cytotoxic effects. One notable derivative displayed significant growth inhibition with an IC50 value indicating high potency.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Molecular Properties
Table 1: Substituent Variations and Key Properties
Key Observations :
- Pyridine Position : The target compound’s 2-pyridinyl group distinguishes it from VUAA-1 (3-pyridinyl) and OLC-12 (4-pyridinyl), which are optimized for Orco receptor agonism .
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the acetamide aryl ring show enhanced antimicrobial and anti-inflammatory activities , but the target compound’s tert-butyl group may prioritize stability over reactivity.
Table 2: Activity Comparison of Selected Analogues
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
